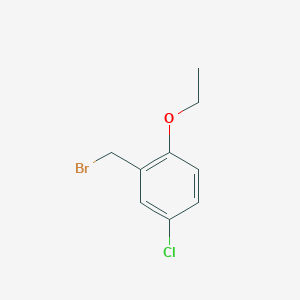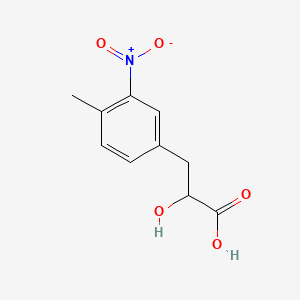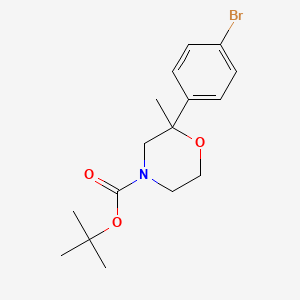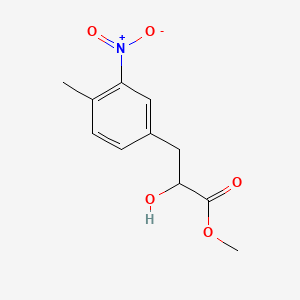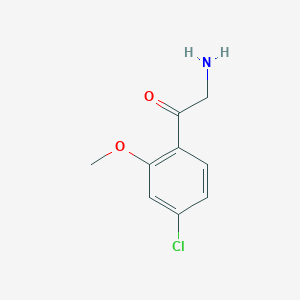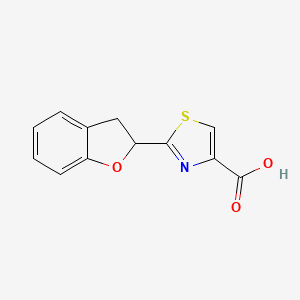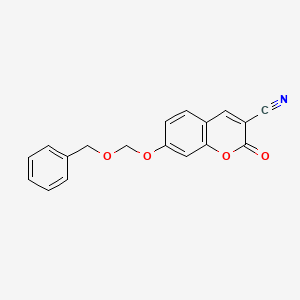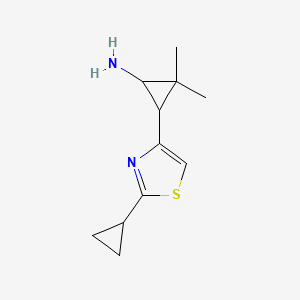
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine is a complex organic compound characterized by its unique cyclopropyl and thiazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable thiazole derivative with a cyclopropylamine under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.
化学反应分析
Types of Reactions
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropyl and thiazolyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol
- (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Uniqueness
3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine is unique due to its combination of cyclopropyl and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H16N2S |
|---|---|
分子量 |
208.33 g/mol |
IUPAC 名称 |
3-(2-cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H16N2S/c1-11(2)8(9(11)12)7-5-14-10(13-7)6-3-4-6/h5-6,8-9H,3-4,12H2,1-2H3 |
InChI 键 |
QIAKYQLDHIARFD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1N)C2=CSC(=N2)C3CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


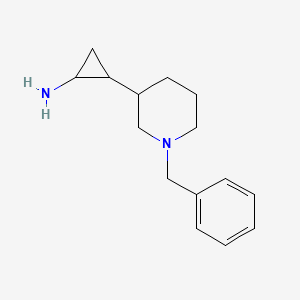
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
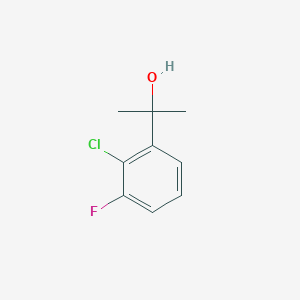
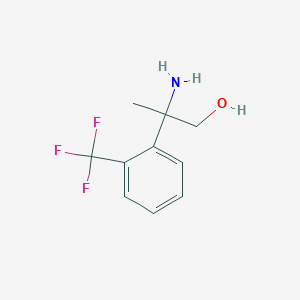
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
